molecular formula C17H17N3O B2603564 2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide CAS No. 483359-21-3

2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide

Cat. No.: B2603564
CAS No.: 483359-21-3
M. Wt: 279.343
InChI Key: RQBIKXDJAAJBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a cyano group, a dimethylphenyl group, and a pyridinyl group attached to a propanamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Starting Materials: 2,5-dimethylphenylamine, 3-bromopyridine, acrylonitrile.

    Step 1: Nucleophilic substitution reaction between 2,5-dimethylphenylamine and 3-bromopyridine to form N-(2,5-dimethylphenyl)-3-pyridinamine.

    Step 2: Michael addition of acrylonitrile to N-(2,5-dimethylphenyl)-3-pyridinamine to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyano group to a carboxylic acid.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

    Oxidation: Formation of 2-carboxy-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide.

    Reduction: Formation of 2-amino-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano group and aromatic rings may play a role in binding to the target site, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-2-yl)propanamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.

    2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-4-yl)propanamide: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.

    2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)butanamide: Similar structure with a butanamide backbone instead of propanamide.

Uniqueness

2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide is unique due to the specific positioning of the pyridin-3-yl group, which may influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-5-6-13(2)16(8-12)20-17(21)15(10-18)9-14-4-3-7-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBIKXDJAAJBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.